Resolvin D2

説明

Resolvin D2 (RvD2) is a lipid mediator derived from docosahexaenoic acid, playing a crucial role in the resolution of inflammation and immune responses. It was initially identified in resolving exudates and is known for its potent regulatory effects on leukocytes and microbial sepsis control (Spite et al., 2009).

Synthesis Analysis

The synthesis of Resolvin D2 has been achieved through various methods. For instance, the first total synthesis of 7(S),16(R),17(S)-Resolvin D2 was accomplished using a Co-salen hydrolytic kinetic resolution combined with a chiral pool strategy (Rodriguez & Spur, 2004). Additionally, stereocontrolled synthesis methods have been developed for Resolvin D2 and its related compounds, utilizing reactions such as the Wittig reaction, Sharpless epoxidation, and asymmetric transfer hydrogenation (Morita & Kobayashi, 2018).

Molecular Structure Analysis

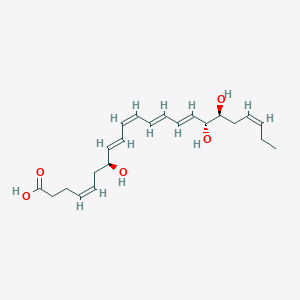

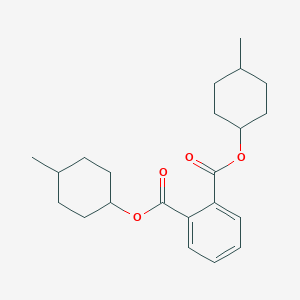

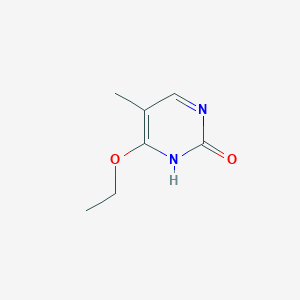

Resolvin D2’s molecular structure is characterized by multiple hydroxyl groups and a series of double bonds. These structural features are crucial for its biological activity and interaction with cellular receptors. The specific stereoisomers of Resolvin D2, such as 7(S),16(R),17(S)-Resolvin D2, have been synthesized and studied for their bioactivity (Rodriguez & Spur, 2004).

Chemical Reactions and Properties

Resolvin D2 participates in various chemical reactions, especially in the context of its synthesis. Techniques like hydrolytic kinetic resolution, Wittig reactions, and catalytic asymmetric epoxidation are employed to construct its complex molecular architecture. These reactions are pivotal in defining its anti-inflammatory properties (Rodriguez & Spur, 2004).

Physical Properties Analysis

The physical properties of Resolvin D2, such as solubility, melting point, and optical activity, are influenced by its molecular structure. The presence of multiple hydroxyl groups affects its solubility in various solvents, which is crucial for its biological function and delivery.

Chemical Properties Analysis

Resolvin D2's chemical properties, particularly its interactions with biological membranes and receptors, are central to its function in resolving inflammation. Studies have shown that its structural configuration, particularly the position and chirality of hydroxyl groups, affect its biological activity and interactions with cell membranes (Gc et al., 2020).

科学的研究の応用

Dental Health and Immune Response : Resolvin D2 helps prevent alveolar bone loss in periodontitis by inhibiting systemic and gingival Th1-type adaptive responses (Mizraji et al., 2018).

Cardiovascular Health : It may improve the prognosis related to atherosclerosis and decrease the risk of stroke by inhibiting proinflammatory cytokines and limiting neutrophil migration (Tułowiecka et al., 2020).

Infection and Sepsis Management : Resolvin D2 is effective in controlling microbial sepsis by reducing excessive neutrophil trafficking to inflammatory loci and increasing survival rates (Spite et al., 2009).

Treating Burn Injuries : It ameliorates kidney and liver injuries in rats suffering from major burns and endotoxin insults (Inoue et al., 2016).

Mental Health Applications : Resolvin D2 has been shown to reduce painful and depressive symptoms in a fibromyalgia-like model in mice (Klein et al., 2014).

Promoting Arteriogenesis : It stimulates arteriogenic revascularization during hind limb ischemia, demonstrating potential in both resolving inflammation and promoting arteriogenesis (Zhang et al., 2016).

Chronic Pain Management : Intrathecal administration of Resolvin D1 and D2 can prevent chronic postoperative hyperalgesia in rats (Wang & Strichartz, 2017).

Analgesic Properties in Arthritis : They display potent anti-inflammatory and pro-resolution actions in animal models of inflammation, potentially making them effective analgesics for arthritic pain (Xu & Ji, 2011).

Treatment of Inflammatory Diseases : Resolvin D1 and D2's anti-inflammatory effects show potential in treating inflammatory bowel disease (IBD) (Bento et al., 2011).

Antidepressant Effects : These compounds produce rapid and sustained antidepressant effects in a chronic unpredictable stress model (Ishikawa et al., 2017).

将来の方向性

Resolvin D2 has been shown to have potent anti-inflammatory and pro-resolving capabilities . Further study on the effect of Resolvin D2 on neuropathic pain will expand the scope of pain research . It also has potential therapeutic applications in the treatment of hypertensive cardiovascular disease .

特性

IUPAC Name |

(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-XFMPMKITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347465 | |

| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resolvin D2 | |

CAS RN |

810668-37-2 | |

| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)

![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)